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Compound of Interest

Compound Name: Quinidine N-oxide

Cat. No.: B10779067 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro electrophysiological

effects of quinidine and its primary metabolites. The accompanying protocols offer detailed

methodologies for conducting key experiments to assess the cardiac ion channel activity and

action potential effects of these compounds.

Introduction
Quinidine, a class Ia antiarrhythmic agent, undergoes extensive metabolism in the liver,

primarily through hydroxylation and N-oxidation, to form several metabolites.[1] These

metabolites can accumulate to significant plasma levels during chronic therapy and may

contribute to both the therapeutic and proarrhythmic effects of the parent drug.[2] Therefore, a

thorough understanding of the electrophysiological properties of these metabolites is crucial for

a comprehensive cardiac safety assessment. The major active metabolites of quinidine include

3-hydroxyquinidine, quinidine-N-oxide, O-desmethylquinidine, and 2'-oxoquinidinone.[2]

Data Presentation: Electrophysiological Effects of
Quinidine and its Metabolites
The following tables summarize the known in vitro electrophysiological effects of quinidine and

its major metabolites on cardiac action potential parameters and specific ion channels.
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Table 1: Effects on Cardiac Action Potential Parameters
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Compoun
d

Preparati
on

Concentr
ation

Effect on
Vmax
(Phase 0
Upstroke)

Effect on
APD90
(Action
Potential
Duration
at 90%
Repolariz
ation)

Induction
of Early
Afterdepo
larization
s (EADs)

Referenc
e(s)

Quinidine

Canine

Purkinje

Fibers

10 µM

Significant

depression

, greatest

at short

basic cycle

lengths

(BCLs).

Significant

prolongatio

n, greatest

at long

BCLs.

Yes, at

long BCLs.
[2]

Guinea Pig

Ventricular

Cells

50 µM

Depression

of 45.9 ±

1.6%.

Lengthenin

g observed

only at low

concentrati

on and low

frequency.

Yes, in

rabbit

Purkinje

fibers.

[3]

3-

Hydroxyqui

nidine

Canine

Purkinje

Fibers

10 µM

Significant

depression

, greatest

at short

BCLs.

Significant

prolongatio

n, greatest

at long

BCLs.

Yes, at

long BCLs.
[2]

Guinea Pig

Ventricular

Cells

50 µM

Depression

of 26.7 ±

2.6% (less

potent than

quinidine).

Increased

in a

concentrati

on-

dependent

manner.

Yes, but

lower

incidence

than

quinidine in

rabbit

Purkinje

fibers.

[3]
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Quinidine-

N-Oxide

Canine

Purkinje

Fibers

10 µM

No

significant

change.

Significant

prolongatio

n at long

BCLs.

Data not

available.
[2]

Isolated

Rat Heart

Up to 16

mg/l

No definite

pharmacol

ogical

activity

shown.

No definite

pharmacol

ogical

activity

shown.

Data not

available.
[4]

O-

Desmethyl

quinidine

Canine

Purkinje

Fibers

10 µM

Significant

depression

, greatest

at short

BCLs.

Significant

prolongatio

n, greatest

at long

BCLs.

Yes, at

long BCLs.
[2]

2'-

Oxoquinidi

none

Canine

Purkinje

Fibers

10 µM

Significant

depression

, greatest

at short

BCLs.

Significant

prolongatio

n at long

BCLs.

Data not

available.
[2]

Table 2: Effects on Cardiac Ion Channels (IC50 values)
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Compound Ion Channel
Cell Line /
Preparation

IC50 (µM) Reference(s)

Quinidine hERG (IKr) Ltk⁻ cells 0.8 ± 0.1 [5]

hERG (IKr) Xenopus oocytes 0.41 ± 0.04 [6]

Nav1.5 (Peak

INa)
HEK293 cells 28.9 ± 2.2 [7]

Cav1.2 (ICa,L)

Canine

ventricular

myocytes

Reversible

decrease
[8]

Kv4.3 (Ito)

Canine

ventricular

myocytes

Reversible

decrease
[8]

Kir2.1 (IK1)

Canine

ventricular

myocytes

Irreversible

reduction
[8]

3-

Hydroxyquinidine
Various

Data not

available

Quinidine-N-

Oxide
Various

Data not

available

O-

Desmethylquinidi

ne

Various
Data not

available

2'-

Oxoquinidinone
Various

Data not

available

Experimental Protocols
Protocol 1: Recording of Cardiac Action Potentials in
Isolated Papillary Muscle
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This protocol describes the methodology for recording transmembrane action potentials from

isolated guinea pig papillary muscles using standard microelectrode techniques. This is a

valuable assay for assessing the integrated effects of a compound on the cardiac action

potential.

1. Tissue Preparation:

Euthanize a guinea pig according to approved animal care and use protocols.

Rapidly excise the heart and place it in cold, oxygenated Tyrode's solution.

Dissect the right ventricle to isolate a thin papillary muscle.

Mount the muscle in a tissue bath continuously perfused with oxygenated Tyrode's solution

at 37°C.

2. Electrophysiological Recording:

Impale a cell in the preparation with a glass microelectrode filled with 3 M KCl.

Record the transmembrane action potential using a high-input impedance amplifier.

Pace the preparation at a constant cycle length (e.g., 1000 ms) using a bipolar stimulating

electrode.

Allow the preparation to equilibrate until a stable resting membrane potential and action

potential morphology are achieved.

3. Experimental Procedure:

Record baseline action potentials for a defined period (e.g., 20 minutes).

Perfuse the tissue bath with Tyrode's solution containing the test compound (quinidine or

metabolite) at the desired concentration.

Record action potentials continuously during drug application for a set duration (e.g., 30-60

minutes) to assess the time course of the effects.
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Perform a washout by perfusing with drug-free Tyrode's solution and record the recovery of

the action potential parameters.

4. Data Analysis:

Measure the following action potential parameters:

Resting Membrane Potential (RMP)

Action Potential Amplitude (APA)

Maximum upstroke velocity (Vmax)

Action Potential Duration at 50% and 90% repolarization (APD50 and APD90)

Compare the parameters before, during, and after drug application.

Solutions for Papillary Muscle Experiments:

Tyrode's Solution (in mM): NaCl 137, KCl 5.4, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.33,

NaHCO3 12, Glucose 10. Gassed with 95% O2 / 5% CO2 to maintain pH 7.4.

Microelectrode Filling Solution: 3 M KCl.

Protocol 2: Whole-Cell Patch-Clamp Analysis of hERG
Potassium Channels
This protocol details the whole-cell patch-clamp technique for assessing the effect of quinidine

metabolites on the hERG (human Ether-à-go-go-Related Gene) potassium channel, a critical

component of cardiac repolarization and a common target for drug-induced QT prolongation.

1. Cell Culture:

Culture a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) under

standard conditions.

Plate the cells onto glass coverslips 24-48 hours before the experiment.
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2. Electrophysiological Recording:

Place a coverslip with cells in a recording chamber on the stage of an inverted microscope.

Perfuse the chamber with an external solution.

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when

filled with the internal solution.

Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal).

Rupture the cell membrane to achieve the whole-cell configuration.

3. Voltage-Clamp Protocol and Data Acquisition:

Hold the cell at a holding potential of -80 mV.

Apply a depolarizing pulse to +20 mV for 2 seconds to activate the hERG channels.

Repolarize the membrane to -50 mV to elicit the characteristic hERG tail current.

Record the currents using a patch-clamp amplifier and appropriate data acquisition software.

4. Experimental Procedure:

Record baseline hERG currents.

Apply the test compound at various concentrations to the cell via the perfusion system.

Record hERG currents at each concentration until a steady-state effect is reached.

5. Data Analysis:

Measure the peak amplitude of the hERG tail current.

Normalize the current amplitude at each drug concentration to the baseline current.

Plot the concentration-response curve and fit it with the Hill equation to determine the IC50

value.
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Solutions for hERG Patch-Clamp Experiments:

External Solution (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10. pH

adjusted to 7.4 with NaOH.

Internal Solution (in mM): KCl 130, MgCl2 1, EGTA 5, HEPES 10, Mg-ATP 5. pH adjusted to

7.2 with KOH.
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Caption: Experimental workflow for in vitro electrophysiology studies.
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Caption: Key ion channels in the cardiac action potential and sites of action for quinidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.researchgate.net/figure/IC50-values-for-block-of-peak-and-late-NaV15-currents-stably-expressed-in-HEK293-cells_fig2_360646052
https://pubmed.ncbi.nlm.nih.gov/2448058/
https://pubmed.ncbi.nlm.nih.gov/2448058/
https://www.benchchem.com/product/b10779067#in-vitro-electrophysiology-studies-of-quinidine-metabolites
https://www.benchchem.com/product/b10779067#in-vitro-electrophysiology-studies-of-quinidine-metabolites
https://www.benchchem.com/product/b10779067#in-vitro-electrophysiology-studies-of-quinidine-metabolites
https://www.benchchem.com/product/b10779067#in-vitro-electrophysiology-studies-of-quinidine-metabolites
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10779067?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10779067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

